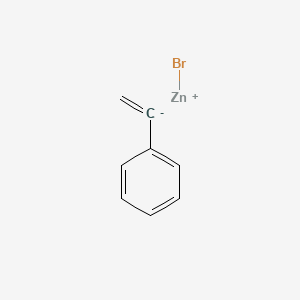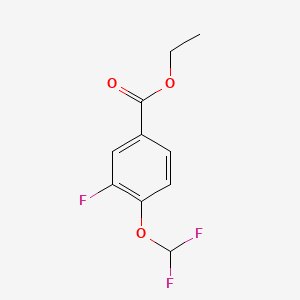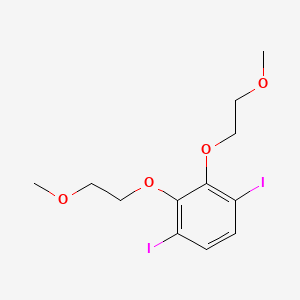
1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene is an organic compound with the molecular formula C12H16I2O4 and a molecular weight of 478.06 g/mol . This compound is characterized by the presence of two iodine atoms and two 2-methoxyethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of iodine and a suitable catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of 1,4-diiodo-2,3-bis(2-methoxyethoxy)benzene involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 1,4-diiodo-2,3-bis(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The iodine atoms and 2-methoxyethoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in redox reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diiodo-2,5-bis(2-methoxyethoxy)benzene: Similar structure but with different substitution pattern on the benzene ring.
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: Similar structure but without iodine atoms.
Uniqueness
1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene is unique due to the specific positioning of the iodine atoms and 2-methoxyethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H16I2O4 |
|---|---|
Poids moléculaire |
478.06 g/mol |
Nom IUPAC |
1,4-diiodo-2,3-bis(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C12H16I2O4/c1-15-5-7-17-11-9(13)3-4-10(14)12(11)18-8-6-16-2/h3-4H,5-8H2,1-2H3 |
Clé InChI |
IWBZOJHNFOTVAM-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=CC(=C1OCCOC)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol](/img/structure/B13887309.png)
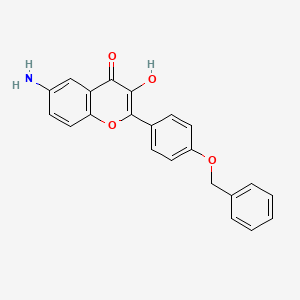

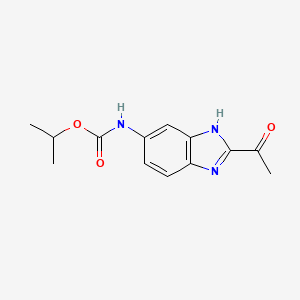
![tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13887337.png)

![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
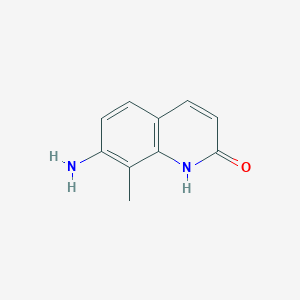
![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
